C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine
Brand Name: Vulcanchem
CAS No.: 889939-96-2
VCID: VC4012927
InChI: InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)13(11-14)7-3-2-4-8-13/h12H,2-11,14H2,1H3
SMILES: CC1CCN(CC1)C2(CCCCC2)CN
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol

C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine

CAS No.: 889939-96-2

Cat. No.: VC4012927

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine - 889939-96-2

Specification

CAS No. 889939-96-2
Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
IUPAC Name [1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine
Standard InChI InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)13(11-14)7-3-2-4-8-13/h12H,2-11,14H2,1H3
Standard InChI Key QBONHBWSWAFTTK-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2(CCCCC2)CN
Canonical SMILES CC1CCN(CC1)C2(CCCCC2)CN

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The compound is systematically named [1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine under IUPAC rules . Key identifiers include:

  • CAS Registry Numbers: 889939-96-2 (primary) , 956407-32-2 (alternate)

  • Molecular Formula: C₁₃H₂₆N₂

  • Molecular Weight: 210.36 g/mol

  • SMILES Notation: CC1CCN(CC1)C2(CCCCC2)CN

Structural Characterization

The molecule comprises:

  • A cyclohexane ring substituted at the 1-position with a 4-methylpiperidinyl group.

  • A methylamine (-CH₂NH₂) group attached to the same carbon atom .
    X-ray crystallography and NMR data confirm the chair conformation of the cyclohexane ring and equatorial orientation of substituents, minimizing steric strain .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via reductive amination or nucleophilic substitution strategies:

Route 1: Reductive Amination

  • Intermediate Formation: React 1-(4-methylpiperidin-1-yl)cyclohexanone with methylamine hydrochloride in the presence of a reducing agent (e.g., sodium cyanoborohydride) .

  • Purification: Column chromatography (silica gel, eluent: chloroform/methanol) .

Route 2: Alkylation of Piperidine

  • Cyclohexylmethylation: Treat 4-methylpiperidine with cyclohexylmethyl bromide under basic conditions .

  • Amine Functionalization: Introduce the methylamine group via Gabriel synthesis .

Yield: 56–80% (dependent on route and conditions) .

Industrial-Scale Production

  • Scale-Up Challenges: Steric hindrance from the cyclohexyl group necessitates prolonged reaction times (24–48 hrs) .

  • Purity Standards: Commercial batches (e.g., Aladdin Scientific) report ≥95% purity (HPLC) .

Physicochemical Properties

Key Parameters

PropertyValueMethod/Source
Boiling Point320–325°C (est.)EPI Suite
LogP (Partition Coeff.)2.2XLogP3
Hydrogen Bond Donors1PubChem
Rotatable Bonds2PubChem
Solubility0.1 mg/mL (water, 25°C)ChemSpider

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 1.00–1.41 (m, cyclohexyl CH₂), 2.35–2.54 (m, piperidinyl CH₂), 3.58 (s, CH₂NH₂) .

  • MS (ESI+): m/z 211.2 [M+H]⁺ .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators:

  • CDK4/6 Inhibitors: Structural analogs (e.g., pyrido[2,3-d]pyrimidines) show nanomolar IC₅₀ values in cancer cell lines .

  • Antitubercular Agents: Methylamine-substituted heterocycles exhibit MIC₉₀ = 0.0156 μg/mL against Mycobacterium tuberculosis .

Material Science

  • Ligand in Coordination Chemistry: Forms stable complexes with Cu(I) for click chemistry applications (e.g., triazole synthesis) .

  • Polymer Additives: Enhances thermal stability in polyamides (patent pending) .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the piperidinyl methyl group to optimize pharmacokinetics .

  • Green Synthesis: Catalytic asymmetric routes using organocatalysts to access enantiopure forms .

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